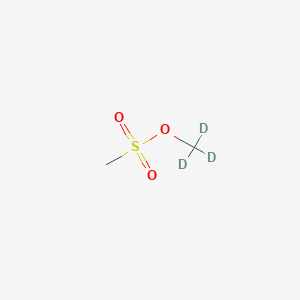
Methyl-d3methanesulfonate
Übersicht
Beschreibung
Methyl-d3methanesulfonate (MMS) is an organic compound with the formula CH3SO2OCH3 . It is also known as methyl mesylate and is an alkylating agent and a carcinogen . It is used in cancer treatment .
Molecular Structure Analysis
The molecular formula of Methyl-d3methanesulfonate is CH3SO3CD3 . The molecular weight is 113.15 g/mol.Chemical Reactions Analysis
Methyl methanesulfonate (MMS) methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine . It also methylates at other oxygen and nitrogen atoms in DNA bases, and one of the non-carbon bound oxygen atoms of the phosphodiester linkage .Physical And Chemical Properties Analysis
Methyl-d3methanesulfonate has a molar mass of 110.13 g/mol . It has a density of 1.3 g/mL at 25 °C and a boiling point of 202 to 203 °C .Wissenschaftliche Forschungsanwendungen
Toxicity Profiling and Environmental Impact
Methyl-d3methanesulfonate: (MMS) is used in toxicity studies to understand its effects on biological systems. For instance, a study investigated the toxicity induced by MMS in Allium cepa L., using various physiological and cytogenetic parameters to determine its impact . Such studies are crucial for assessing the environmental risks associated with the release of chemicals like MMS and for developing safety regulations.
DNA Interaction Studies
MMS serves as a model compound in molecular biology for studying DNA damage and repair mechanisms. It’s particularly useful in comet assays , which measure DNA fragmentation, and in molecular docking studies to observe DNA-MMS interactions . These interactions are significant for understanding the mutagenic potential of alkylating agents.
Antioxidant Response Research
Research involving MMS often focuses on the antioxidant response of organisms. The compound is used to induce oxidative stress, allowing scientists to study the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) . This is important for understanding how cells protect themselves against oxidative damage.
Cytogenetic Analysis
MMS is utilized in cytogenetic analysis to observe chromosomal abnormalities (CAs) and micronucleus (MN) formation . This application is vital for genetic toxicology research, which evaluates the potential of substances to cause genetic mutations.
Nanomaterial Synthesis
MMS can be involved in the synthesis of nanomaterials. Its properties may be harnessed to modify the surface chemistry of nanoparticles, influencing their size, shape, and functionalization . This is crucial for advancing nanotechnology applications.
Isotopic Labeling
Methyl-d3methanesulfonate, with its deuterated form, is used in isotopic labeling to study metabolic pathways . The deuterium atoms allow for the tracing of the compound’s path through various biochemical reactions, providing insights into metabolic processes.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Methyl-d3methanesulfonate are not detailed in the available resources, the field of synthetic chemistry, which includes the study and synthesis of such compounds, continues to evolve . Challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy are areas of focus .
Wirkmechanismus
Target of Action
Methyl-d3methanesulfonate, also known as Methyl methanesulfonate, is an alkylating agent . The primary targets of Methyl-d3methanesulfonate are DNA molecules, specifically the guanine and adenine bases . By acting on these targets, Methyl-d3methanesulfonate can interfere with the normal functioning of DNA and disrupt cellular processes.
Mode of Action
Methyl-d3methanesulfonate interacts with its targets by preferentially methylating guanine and adenine bases in DNA . This methylation can cause base mispairing and replication blocks . Additionally, Methyl-d3methanesulfonate can also cause oxidation and acetylation of proteins .
Biochemical Pathways
The action of Methyl-d3methanesulfonate affects several biochemical pathways. It is known to cause DNA damage, which can trigger a variety of cellular responses, including DNA repair pathways . The methylation of guanine and adenine bases can disrupt normal DNA replication and transcription processes, affecting the expression of genes and the production of proteins.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Methyl-d3methanesulfonate are crucial for its bioavailability Generally, alkylating agents like Methyl-d3methanesulfonate are well absorbed and distributed throughout the body. They are metabolized by the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of Methyl-d3methanesulfonate’s action are primarily related to its DNA-damaging ability. The methylation of DNA bases can lead to mutations and DNA strand breaks, potentially leading to cell death . .
Action Environment
The action, efficacy, and stability of Methyl-d3methanesulfonate can be influenced by various environmental factors. For instance, the intracellular environment, including the presence of other molecules and the state of DNA repair mechanisms, can affect how effectively Methyl-d3methanesulfonate can methylate DNA and cause damage . Furthermore, factors such as pH and temperature can influence the stability and reactivity of Methyl-d3methanesulfonate.
Eigenschaften
IUPAC Name |
trideuteriomethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S/c1-5-6(2,3)4/h1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBABOKRGFJTBAE-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-d3methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1429460.png)

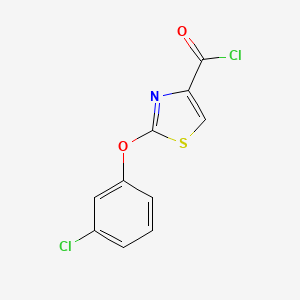
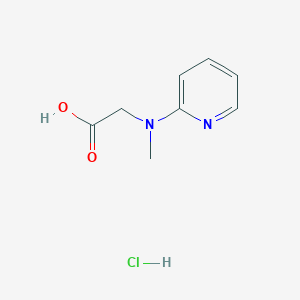
![{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1429466.png)

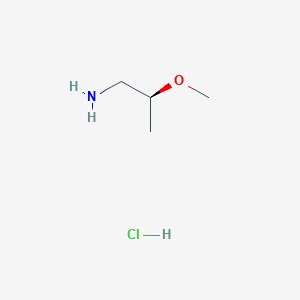
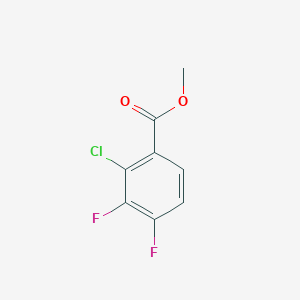
![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide](/img/structure/B1429475.png)
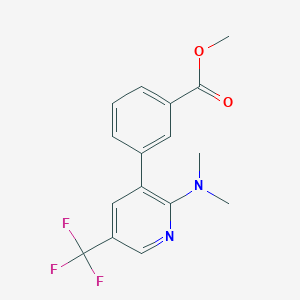

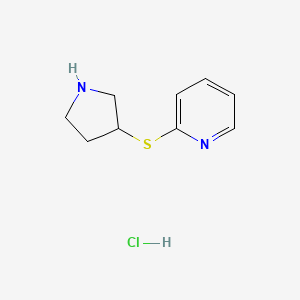
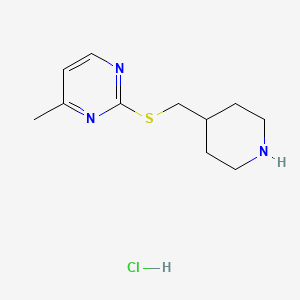
![2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429482.png)